

Analytical Standards for Pioglitazone N-Oxide: Application Notes and Protocols

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Compound of Interest

Compound Name: Pioglitazone N-Oxide

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Introduction

Pioglitazone N-Oxide is a significant metabolite and a potential degradation impurity of Pioglitazone, an oral anti-hyperglycemic agent used in the treatment of type 2 diabetes.[1] As a critical quality attribute, the accurate identification and quantification of **Pioglitazone N-Oxide** are essential for ensuring the safety and efficacy of Pioglitazone drug products. These application notes provide detailed protocols for the analysis of **Pioglitazone N-Oxide** using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of Pioglitazone N-Oxide Analytical Standard

A summary of the key physicochemical properties of the **Pioglitazone N-Oxide** analytical standard is presented in the table below.

| Property | Value | Reference |
|-------------------|--|-----------|
| Chemical Name | 5-[[4-[2-(5-ethyl-1-oxidopyridin-1-ium-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | [2] |
| CAS Number | 145350-09-0 | [2] |
| Molecular Formula | C ₁₉ H ₂₀ N ₂ O ₄ S | [2] |
| Molecular Weight | 372.44 g/mol | [2] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in methanol, acetonitrile, and DMSO | - |
| Storage | Store at 2-8°C in a dry, dark place | - |

Application Note 1: Quantification of Pioglitazone N-Oxide by RP-HPLC with UV Detection

This method is suitable for the quantification of **Pioglitazone N-Oxide** in bulk drug substances and pharmaceutical dosage forms as a related substance.

Experimental Protocol

1. Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

2. Chemicals and Reagents:

- **Pioglitazone N-Oxide** reference standard
- Pioglitazone reference standard
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Triethylamine (AR grade)
- Phosphoric acid (AR grade)
- Water (HPLC grade)

3. Chromatographic Conditions:

| Parameter | Condition |
|----------------------|--|
| Column | Symmetry C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% w/v Triethylamine in water, pH adjusted to 2.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile and Methanol (premixed) |
| Gradient Elution | As per method for related substances |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |

4. Preparation of Solutions:

- Diluent: A mixture of water and acetonitrile (1:1 v/v).
- Standard Stock Solution (**Pioglitazone N-Oxide**): Accurately weigh and dissolve an appropriate amount of **Pioglitazone N-Oxide** reference standard in the diluent to obtain a concentration of 100 µg/mL.
- System Suitability Solution: Prepare a solution containing 10 µg/mL of **Pioglitazone N-Oxide** and 10 µg/mL of Pioglitazone in the diluent.

- **Sample Solution:** Accurately weigh and dissolve the sample containing Pioglitazone in the diluent to obtain a final concentration of approximately 1 mg/mL of Pioglitazone.

5. System Suitability:

Inject the system suitability solution. The resolution between Pioglitazone and **Pioglitazone N-Oxide** peaks should be not less than 2.0. The tailing factor for the **Pioglitazone N-Oxide** peak should be not more than 2.0.

6. Analysis Procedure:

Inject the blank (diluent), standard solution, and sample solution into the chromatograph, and record the chromatograms. Calculate the amount of **Pioglitazone N-Oxide** in the sample using the external standard method.

Method Validation Summary (Illustrative Data)

| Parameter | Result |
|-----------------------------------|------------------|
| Linearity Range | 0.05 - 1.5 µg/mL |
| Correlation Coefficient (r^2) | > 0.999 |
| LOD | 0.015 µg/mL |
| LOQ | 0.05 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |

Experimental Workflow for HPLC Analysis



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Caption: Workflow for the HPLC analysis of **Pioglitazone N-Oxide**.

Application Note 2: Identification and Quantification of Pioglitazone N-Oxide by LC-MS/MS

This method is highly sensitive and selective, making it ideal for the analysis of **Pioglitazone N-Oxide** in biological matrices and for forced degradation studies.

Experimental Protocol

1. Instrumentation:

- Liquid Chromatography system coupled with a tandem Mass Spectrometer (LC-MS/MS).

2. Chemicals and Reagents:

- Pioglitazone N-Oxide** reference standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)

3. Chromatographic Conditions:

| Parameter | Condition |
|--------------------|--|
| Column | Zorbax Bonus RP18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.05% Trifluoroacetic acid in water |
| Mobile Phase B | 0.05% Trifluoroacetic acid in acetonitrile |
| Gradient Elution | T/%B: 0/10, 12/62, 16/65, 17/10[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |

4. Mass Spectrometric Conditions:

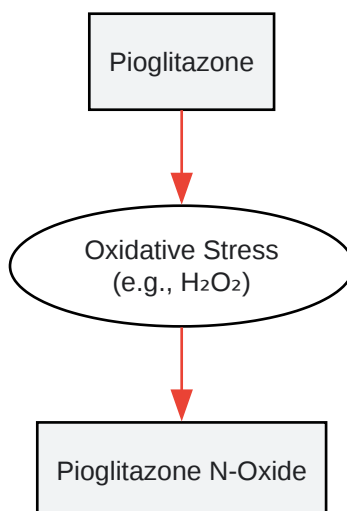
| Parameter | Condition |
|------------------------|---|
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 4500 V[2] |
| Temperature | 500°C |
| Nebulizer Gas | 8.00 psi[2] |
| Curtain Gas | 8.00 psi[2] |
| Declustering Potential | 70 V[2] |
| Entrance Potential | 10 V[2] |
| Collision Gas | Nitrogen |
| MRM Transition | m/z 373.1 -> [Product Ion] (To be determined by infusion) |

5. Preparation of Solutions:

- Diluent: A mixture of water and acetonitrile (1:1 v/v).
- Standard Stock Solution: Prepare a 1 mg/mL stock solution of **Pioglitazone N-Oxide** in methanol. Further dilute with the diluent to prepare working standards.
- Sample Preparation (from Forced Degradation Study): Pioglitazone hydrochloride is subjected to oxidative stress (e.g., with H₂O₂).[1] The resulting solution is then diluted with the diluent for analysis.

Forced Degradation Pathway

Pioglitazone can undergo oxidation to form **Pioglitazone N-Oxide**, particularly at the pyridine nitrogen. This is a common degradation pathway observed under oxidative stress conditions.[1]



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Caption: Formation of **Pioglitazone N-Oxide** via oxidative degradation.

Data Presentation: LC-MS/MS Method Validation (Illustrative)

| Parameter | Result |
|---|--|
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r ²) | > 0.998 |
| LOD | 0.03 ng/mL |
| LOQ | 0.1 ng/mL |
| Matrix Effect | Monitored and compensated using an internal standard |
| Recovery | 85 - 115% |

Conclusion

The provided HPLC and LC-MS/MS methods offer robust and reliable approaches for the analysis of **Pioglitazone N-Oxide**. The HPLC method is well-suited for routine quality control testing, while the LC-MS/MS method provides the high sensitivity and selectivity required for trace-level quantification in complex matrices and for definitive identification in degradation

studies. Proper validation of these methods in accordance with ICH guidelines is crucial before implementation.

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References

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